

Confirming the Chemical Structure of DL-Adrenaline using NMR: A Comparative Guide

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Compound of Interest

Compound Name: DL-Adrenaline

Cat. No.: B7769847

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A definitive confirmation of the chemical structure of **DL-Adrenaline** and its distinction from structurally similar catecholamines is crucial for researchers, scientists, and drug development professionals. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful analytical tool for this purpose. This guide offers a comparative analysis of the NMR data of **DL-Adrenaline** against other common catecholamines—Noradrenaline, Isoprenaline, and Dopamine—supported by experimental data and detailed protocols.

Comparative Analysis of NMR Spectral Data

The structural similarities between **DL-Adrenaline** and other catecholamines necessitate a detailed comparison of their NMR spectra for unambiguous identification. The following tables summarize the ^1H and ^{13}C NMR chemical shifts for **DL-Adrenaline**, Noradrenaline, Isoprenaline, and Dopamine. The data highlights the subtle yet significant differences in the chemical environments of the protons and carbons in these molecules, allowing for their clear differentiation.

Table 1: ^1H NMR Chemical Shift Data (ppm) and Coupling Constants (Hz)

Compound	Solvent	H-2 (d)	H-5 (d)	H-6 (dd)	H-α (dd)	H-β (m)	N-CH ₃ (s)	N-CH(C H ₃) ₂ (sept)	CH(C H ₃) ₂ (d)
DL-Adrenaline	DMSO-d ₆	6.68	6.63	6.55	4.95 (J=3.6, 8.4)	2.95	2.58	-	-
Noradrenaline	D ₂ O	6.86	6.78	6.69	4.93 (J=4.3, 8.7)	3.28	-	-	-
Isoprenaline	D ₂ O	~6.8-7.0	~6.8-7.0	~6.8-7.0	~4.9	~3.3	-	~3.4	~1.3
Dopamine[1]	D ₂ O	6.82 (J=8.1)	6.77 (J=2.1)	6.68 (J=8.1, 2.1)	-	3.15 (t, J=7.2)	-	-	-

Note: Chemical shifts for Isoprenaline are approximated from spectral data as precise tabulated values were not available in the search results.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound	Solvent	C-1	C-2	C-3	C-4	C-5	C-6	C-α	C-β	N-CH ₃	N-CH(CH ₃) ₂	CH(CH ₃) ₂
DL-Adrenaline	DMSO-d ₆	145.2	115.1	145.2	132.8	115.1	118.9	71.1	58.6	35.5	-	-
Noradrenaline	D ₂ O	144.0	115.8	144.0	131.0	115.8	120.0	72.5	47.5	-	-	-
Isoprenaline	D ₂ O	~144	~115	~144	~131	~115	~120	~70	~50	-	~50	~20
Dopamine	D ₂ O	145.2	115.9	143.9	127.8	119.1	115.6	40.2	32.2	-	-	-

Note: Chemical shifts for Isoprenaline are approximated from spectral data. The assignment of aromatic carbons for Dopamine may vary based on the specific literature source.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data for the structural confirmation of catecholamines.

Sample Preparation

- **Dissolution:** Accurately weigh 5-10 mg of the catecholamine standard (e.g., **DL-Adrenaline**) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.^[2] For ¹³C NMR, a higher concentration of 20-50 mg may be required for a good signal-to-noise ratio in a reasonable time.

- **Solvent Selection:** The choice of solvent is critical. DMSO- d_6 is a good choice for observing exchangeable protons (e.g., -OH and -NH), while D_2O will exchange with these protons, causing their signals to disappear, which can be a useful diagnostic tool.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To avoid signal distortion from solid impurities, it is recommended to filter the solution through a small plug of glass wool placed in the pipette.^[3]
- **Internal Standard:** For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3- d_4 acid sodium salt (TSP) for aqueous solutions, can be added.

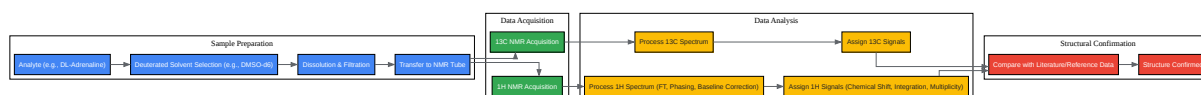
NMR Data Acquisition

- **Instrumentation:** Data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
- **1H NMR Spectroscopy:**
 - **Pulse Sequence:** A standard single-pulse experiment is typically sufficient.
 - **Acquisition Parameters:**
 - **Spectral Width:** Approximately 10-12 ppm.
 - **Number of Scans:** 16-64 scans are usually adequate for a good signal-to-noise ratio.
 - **Relaxation Delay (d1):** 1-2 seconds.
 - **Acquisition Time (aq):** 2-4 seconds.
- **^{13}C NMR Spectroscopy:**
 - **Pulse Sequence:** A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
 - **Acquisition Parameters:**

- Spectral Width: Approximately 200-220 ppm.
- Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required.
- Relaxation Delay (d1): 2 seconds.
- 2D NMR Spectroscopy (Optional but Recommended):
 - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range proton-carbon correlations, which is invaluable for assigning quaternary carbons.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the chemical structure of a compound like **DL-Adrenaline** using NMR spectroscopy.



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Caption: Workflow for structural confirmation using NMR.

By following these protocols and utilizing the comparative data provided, researchers can confidently confirm the chemical structure of **DL-Adrenaline** and differentiate it from other closely related catecholamines, ensuring the integrity and accuracy of their scientific investigations.

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